Technical Guide on 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)
Technical Guide on 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)
A Note on the Target Compound: Initial research for "1-(3,4-Dimethoxy-2-methylphenyl)ethanone" did not yield sufficient public data to construct a comprehensive technical guide. This specific positional isomer appears to be a novel or less-documented compound. However, due to its structural similarity to the widely studied and utilized compound 1-(3,4-Dimethoxyphenyl)ethanone (also known as Acetoveratrone or 3',4'-Dimethoxyacetophenone), this guide has been developed to provide an in-depth overview of this closely related and commercially significant molecule. The insights and protocols herein for Acetoveratrone (CAS 1131-62-0) serve as a foundational resource for researchers working with substituted dimethoxyacetophenones.
An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanone
Introduction & Core Properties
1-(3,4-Dimethoxyphenyl)ethanone, commonly referred to in the industry as Acetoveratrone, is an aromatic ketone that serves as a pivotal intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a benzene ring substituted with two methoxy groups and an acetyl group, makes it a versatile precursor for a wide range of more complex molecules.[1][3] This compound is typically a white to light yellow crystalline solid with a pleasant, sweet, and floral aroma.[2][3]
Belonging to the class of alkyl-phenylketones, it is found naturally in foods such as oats and tea.[3] Its utility spans multiple industries, from being a key ingredient in fragrances and perfumes to a fundamental building block in the synthesis of pharmaceutical compounds.[1] In the research domain, it is frequently used to explore reaction mechanisms and develop novel synthetic methodologies.[1]
Physicochemical & Pharmacokinetic Profile
A summary of the key identifiers and physicochemical properties for 1-(3,4-Dimethoxyphenyl)ethanone is presented below. These values are critical for experimental design, dictating choices for solvents, reaction conditions, and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)ethanone | [4][5] |
| Synonyms | Acetoveratrone, 3',4'-Dimethoxyacetophenone | [4][6] |
| CAS Number | 1131-62-0 | [4][6] |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4][6] |
| Appearance | White to light yellow crystalline solid | [2] |
| Boiling Point | 560.2 K (287.05 °C) | [7] |
| Water Solubility | 1.53 g/L (Slightly soluble) | [3] |
| LogP (Octanol/Water) | 1.22 - 1.68 | [3] |
| Polar Surface Area | 35.53 Ų | [3] |
Synthesis & Mechanistic Insight
The most common and industrially relevant synthesis of 1-(3,4-dimethoxyphenyl)ethanone is via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.
Friedel-Crafts Acylation: A Step-by-Step Protocol
The acylation of veratrole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a cornerstone of its synthesis. The two electron-donating methoxy groups on the veratrole ring strongly activate it towards electrophilic attack and direct the incoming acyl group to the para position relative to the C1-methoxy group, resulting in the desired 1,3,4-substitution pattern.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.0 equivalent) dissolved in DCM to the stirred suspension. This should be done dropwise to manage the exothermic reaction. Stir the mixture at 0-5 °C for 20-30 minutes to facilitate the formation of the electrophilic acylium ion complex.
-
Addition of Veratrole: Add veratrole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated HCl. This step is highly exothermic and will decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[8]
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesizing Acetoveratrone.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are paramount. The following sections detail the expected spectroscopic data for 1-(3,4-dimethoxyphenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a unique fingerprint of the molecule.
¹H NMR (in CDCl₃, 400 MHz): The spectrum is characterized by sharp singlets for the acetyl and methoxy protons and a distinct pattern for the three aromatic protons, confirming the 1,3,4-substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.53-7.58 | m | 2H | H-2, H-6 (Aromatic) |
| ~6.89-6.93 | d | 1H | H-5 (Aromatic) |
| ~3.94 | s | 6H | -OCH₃ (at C3 and C4) |
| ~2.55-2.57 | s | 3H | -COCH₃ (Acetyl) |
| (Data based on comparative analysis from BenchChem and HMDB)[5][9] |
¹³C NMR (in CDCl₃, 100 MHz): The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~196.6 | C=O (Ketone) |
| ~153.3 | C-4 (Aromatic, attached to -OCH₃) |
| ~149.0 | C-3 (Aromatic, attached to -OCH₃) |
| ~130.5 | C-1 (Aromatic, attached to acetyl) |
| ~123.3 | C-6 (Aromatic C-H) |
| ~110.1 | C-2 or C-5 (Aromatic C-H) |
| ~110.0 | C-5 or C-2 (Aromatic C-H) |
| ~56.0 | -OCH₃ (both methoxy carbons) |
| ~26.1 | -COCH₃ (Methyl of acetyl) |
| (Data sourced from HMDB)[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch and C-O ether stretches.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1670 | Strong | C=O stretch (Aryl ketone) |
| ~1590 | Medium | C=C stretch (Aromatic ring) |
| ~1270 | Strong | C-O stretch (Aryl ether) |
| ~2950-3000 | Medium | C-H stretch (Aromatic and methyl) |
| (Data based on NIST Gas-Phase IR Database)[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.
| Technique | m/z Value | Assignment |
| Electron Ionization (EI) | 180 | [M]⁺ (Molecular Ion) |
| EI | 165 | [M - CH₃]⁺ |
| EI | 137 | [M - COCH₃]⁺ |
| (Data sourced from NIST and FooDB)[10][11] |
Applications & Derivative Synthesis
1-(3,4-Dimethoxyphenyl)ethanone is not merely a laboratory curiosity; it is a valuable precursor in several fields.
Pharmaceutical & Medicinal Chemistry
This compound serves as a key starting material for a variety of more complex molecules with potential biological activity.[1][10]
-
Precursor to Substituted Anilines: It can be nitrated and subsequently reduced to form 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a building block for heterocyclic compounds like quinolones.[10]
-
Synthesis of Chalcones and Flavonoids: The acetyl group can participate in Claisen-Schmidt condensations with various aldehydes to produce chalcones, which are precursors to flavonoids investigated for anti-inflammatory and anticancer properties.[12]
-
Intermediate for Alkaloid Synthesis: Derivatives of this acetophenone have been used in the synthesis of various alkaloids and related bioactive natural products.[13]
Fragrance and Cosmetics Industry
Due to its pleasant sweet, floral, and woody scent, Acetoveratrone is used as a fragrance ingredient in perfumes, lotions, and other cosmetic products.[1][3]
Organic Synthesis Reactions
The reactivity of its functional groups makes it a versatile tool in organic synthesis.
-
Bromination: The methyl group of the acetyl moiety can be selectively brominated to produce 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, a powerful alkylating agent used to introduce the 3,4-dimethoxyphenacyl group into other molecules.[12]
-
Oxidation/Reduction: The ketone can be reduced to an alcohol or oxidized in Baeyer-Villiger oxidations to form an ester, providing pathways to further functionalized derivatives.
Safety & Handling
According to its Material Safety Data Sheet (MSDS), 1-(3,4-Dimethoxyphenyl)ethanone is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[14] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact, wash the affected area with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water.[14]
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